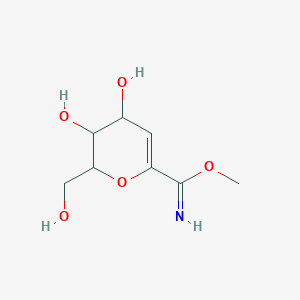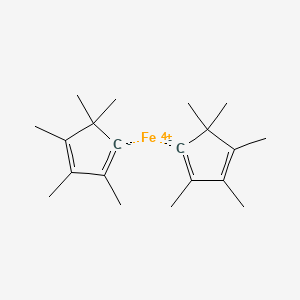
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound It is notable for its unique structure, which includes a central iron ion coordinated to a pentamethylcyclopentadienyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of iron pentacarbonyl with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Fe(CO)5+C5Me5H→Fe(C5Me5)2+5CO
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction may produce iron(II) species.
Scientific Research Applications
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to mediate electron transfer reactions makes it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves coordination chemistry and electron transfer processes. The central iron ion can undergo redox reactions, facilitating various catalytic processes. The pentamethylcyclopentadienyl ligand stabilizes the iron ion and influences its reactivity.
Comparison with Similar Compounds
Similar Compounds
Iron(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar structure but different methyl group positions.
Iron(4+);1,2,3,4,5-tetramethylcyclopenta-1,3-diene: One less methyl group.
Iron(4+);1,2,3,4,5-hexamethylcyclopenta-1,3-diene: One additional methyl group.
Uniqueness
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific methyl group arrangement, which affects its electronic properties and reactivity. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C20H30Fe+2 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
InChI Key |
SIKSUSFVVCAMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


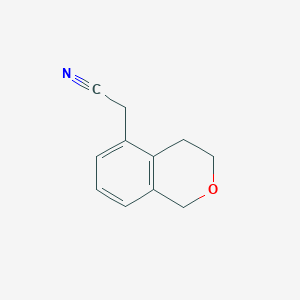
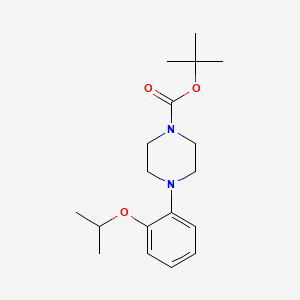
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)
![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)

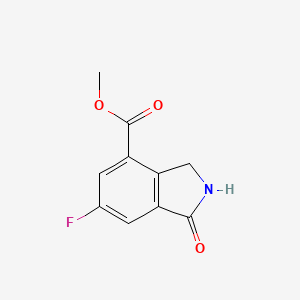
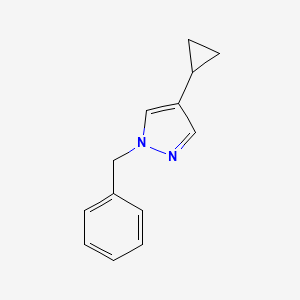

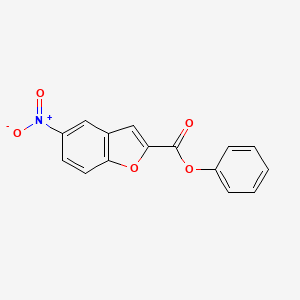
![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
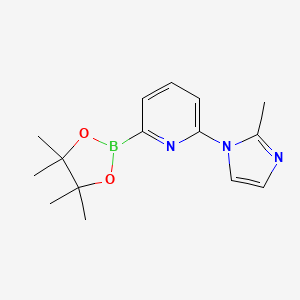
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
